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CAS No.: 199986-75-9
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CVT-313 specifically targets the ATP-binding pocket of CDKZ2, halting cell cycle progression. The table

below summarizes its key biochemical properties.

Property Description

Primary Target Cyclin-Dependent Kinase 2 (CDK2) [1] [2]

Mechanism Reversible, ATP-competitive inhibition [2]

Biochemical 0.5 uM (for CDK2/cyclin A and CDK2/cyclin E complexes) [1] [3] [2]
Potency (ICso)

Inhibition 95 nM (competitive with ATP) [1] [3]

Constant (Ki)

Selectivity Profile Highly selective for CDK2. Requires 8.5-fold higher concentration for CDK1 and
430-fold higher for CDK4 [1] [2]. ICso0 > 1.25 mM for MAPK, PKA, and PKC [2].

The selectivity of CVT-313 arises from its specific molecular interactions within the ATP-binding pocket of
CDK2. A crystal structure of the CDK2/CVT-313 complex (PDB: 6R3P) reveals that the inhibitor binds
directly to key residues Leu83, Asp86, and Asp145 [4]. This binding is further stabilized by a water-
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mediated interaction with Asn132 [4]. This specific binding mode is responsible for its stabilizing effect on

the CDK2 protein and its high selectivity over other kinases.

Cellular Effects and Experimental Applications

In cellular models, CVT-313 effectively halts proliferation by arresting the cell cycle and has been used as a

tool to investigate CDK2's role in various biological contexts.

Effect Experimental Observation

Cell Cycle Arrest Arrest at G1/S phase boundary; inhibits hyperphosphorylation of
retinoblastoma (Rb) protein [1] [3].

Cellular Growth Inhibits growth of mouse, rat, and human cells (ICso range: 1.25 to 20 uM) [1]
Inhibition [3] [4].
In Vivo Efficacy Single intraluminal exposure in rat carotid artery model inhibits >80% of

neointima formation [1] [3].

The following diagram illustrates the core mechanism by which CVT-313 arrests the cell cycle, leading to its

observed cellular effects.
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CVT-313 inhibits CDK2/cyclin E, preventing Rb phosphorylation and G1/S transition.

Detailed Experimental Protocols
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To help you apply this tool in a research setting, here are the methodologies for key experiments that

demonstrate the efficacy of CVT-313.

Protocol: Assessing Cell Cycle Arrest via Flow Cytometry

This method is used to confirm G1/S phase arrest [1].

e Cell Treatment: Treat asynchronous cells (e.g., human lung carcinoma A549) with CVT-313 at
concentrations ranging from 1.25 to 20 pM for a relevant period (e.g., 12-24 hours).

¢ Cell Fixation and Staining: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C.
Centrifuge and resuspend the cell pellet in a staining solution containing Propidium lodide (PI) and
RNase A.

¢ Flow Cytometry Analysis: Analyze DNA content using a flow cytometer. Cells accumulated with a
2N DNA content indicate a successful G1/S phase arrest induced by CVT-313.

Protocol: In Vivo Rat Carotid Artery Model of Restenosis

This model demonstrates the anti-proliferative effect of CVT-313 in vivo [1].

¢ Artery Denudation: Surgically denude the endothelium of the rat common carotid artery.

e Drug Application: Apply CVT-313 (brief intraluminal exposure) in a suitable formulation. The
specific dose used in the original study can be retrieved from the full text of the publication.

o Tissue Analysis and Quantification: After a set period (e.g., 14-21 days), harvest the arteries.
Process and stain cross-sections with hematoxylin and eosin (H&E). The area of neointima
formation is measured morphometrically. Effective CVT-313 treatment results in >80% inhibition of
neointima formation compared to the control vessel.

Protocol: Investigating CDK2's Role in Checkpoint Abrogation

This more complex protocol uses CVT-313 to dissect signaling pathways in DNA damage response [5].

¢ Induce S-Phase Arrest: Treat cells (e.g., MDA-MB-231) with a topoisomerase | inhibitor like SN38
for 24 hours to induce replication stress and S-phase arrest.
e Abrogate Checkpoint: Add a CHK1 inhibitor (e.g., MK-8776) to abrogate the S-phase arrest. To test
CDKZ2's role, co-treat with varying concentrations of CVT-313.
o Low CVT-313 (2 puM): Prevents DNA breaks (yH2AX formation) in single-agent CHK1i
hypersensitivity.
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o High CVT-313 (5-10 pM): Required to prevent S-phase progression in SN38-arrested cells
upon CHKZ1i addition.
e Analysis: Use flow cytometry to monitor cell cycle progression (as in Protocol 1) and western blotting
or immunofluorescence for DNA damage markers (e.g., YH2AX).

The diagram below outlines this experimental workflow for studying checkpoint abrogation.
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Workflow for using CVT-313 to study CDK2 in DNA damage checkpoint abrogation.

Emerging Research and Future Directions
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While CVT-313 remains a valuable research tool, the field of CDK2 inhibition is advancing. Recent studies
highlight its use in investigating novel therapeutic combinations, particularly in sensitizing tumors to
immunotherapy [6]. Furthermore, the development of highly selective CDK2 degraders (PROTAC:S)
represents a next-generation approach to target CDK2, potentially overcoming limitations of traditional

inhibitors [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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